SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are heterobifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system [1]. They function as a bridge, bringing an E3 ubiquitin ligase into proximity with a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation [2] [3].
For SNIPERs targeting BCR-ABL, the general structure consists of:
The diagram below illustrates the mechanism by which these molecules lead to the degradation of BCR-ABL.
SNIPER-induced degradation pathway of BCR-ABL.
Although data for the -033 variant is unavailable, the table below summarizes the design and activity of several key SNIPER(ABL) compounds reported in the literature.
| Compound Name | Target Ligand | E3 Ligand | Key Activity and Findings |
|---|---|---|---|
| SNIPER(ABL)-39 [2] | Dasatinib | LCL161 derivative | Induced degradation of BCR-ABL; inhibited phosphorylation of STAT5 and CrkL; suppressed growth of CML cells. |
| SNIPER(ABL)-062 [4] | ABL001 derivative (allosteric) | LCL161 derivative | First degrader using an allosteric BCR-ABL ligand; potent degradation from 30-100 nM. |
| DAS-IAP [6] | Dasatinib | LCL161 derivative | Showed more sustained growth inhibition of CML cells after drug washout compared to kinase inhibitors alone. |
| SNIPER(ABL)-020 [5] | Dasatinib | Bestatin | Induced reduction of BCR-ABL protein levels. |
The following methodologies are standard for characterizing the efficacy and mechanism of SNIPER(ABL) compounds [2] [4] [6].
Western Blot Analysis
Cell Proliferation/Growth Inhibition Assays
Mechanistic Validation Assays
The drive to develop BCR-ABL degraders is rooted in the limitations of Tyrosine Kinase Inhibitors (TKIs), which include drug resistance and the inability to eliminate leukemia stem cells (LSCs) [7]. Degraders offer a potential solution:
SNIPER(ABL)-033 is a heterobifunctional molecule composed of three key parts connected by a chemical linker [1] [2]:
Its chemical formula is C₆₁H₇₃F₃N₁₀O₉S₂, and it has a molecular weight of 1211.42 g/mol [2] [3].
The following diagram illustrates the catalytic degradation mechanism of this compound.
This compound mechanism induces ubiquitination and degradation of BCR-ABL.
The degradation process occurs in several key steps [1] [5]:
This compound demonstrates potent degradation activity in cellular models [2] [3].
| Property | Value / Result | Experimental Context |
|---|---|---|
| DC₅₀ | 0.3 μM | Concentration for 50% degradation of BCR-ABL in cells [2] [3]. |
| Target Protein | BCR-ABL | Validated via Western blot in CML cell lines (e.g., K562) [4]. |
| Co-degraded E3 Ligase | cIAP1 | SNIPERs often induce autoubiquitination and degradation of IAPs themselves [7] [6]. |
| Key E3 Ligases Involved | cIAP1 & XIAP | shRNA-mediated knockdown showed reduced BCR-ABL degradation [4]. |
| Functional Consequences | Inhibition of STAT5 & CrkL phosphorylation; suppression of CML cell growth | Confirms degradation leads to suppression of oncogenic signaling and proliferation [4]. |
To study this compound, key experimental methods are used:
This compound represents an innovative protein knockdown strategy to overcome limitations of traditional inhibitors [1] [4].
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of bifunctional small molecules that belong to the broader category of PROTACs (Proteolysis Targeting Chimeras) [1] [2]. They are designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins [1].
The core structure of a SNIPER molecule consists of three elements [1] [2]:
The mechanism by which SNIPERs induce protein degradation can be broken down into a sequential process, illustrated in the diagram below.
Diagram of the SNIPER-mediated protein degradation pathway.
SNIPERs have been developed to target various proteins involved in cancers. The table below summarizes key experimental findings from the literature.
| Target Protein | SNIPER Name/Description | Key Experimental Findings & Quantitative Data | Biological Context |
|---|---|---|---|
| Androgen Receptor (AR) | SNIPER-1 | Induced degradation at 3 µM concentration [1]. Inhibited AR-mediated gene expression and suppressed proliferation in androgen-dependent prostate cancer cells [1]. | Potential therapeutic strategy for prostate cancer, particularly against tumors resistant to conventional AR antagonists [1]. |
| Cellular Retinoic Acid-Binding Proteins-II (CRABP-II) | SNIPER-(CRABP-II) | First demonstration of SNIPER-mediated degradation of a non-nuclear protein [2]. | Proof-of-concept for expanding the target scope of SNIPER technology beyond nuclear receptors [2]. |
| Estrogen Receptor α (ERα) | SNIPER(ER)-1 to -6 | A series of molecules were developed using 4-OHT (active metabolite of Tamoxifen) as the ERα ligand and Bestatin (BS) or LCL-161 derivatives as IAP ligands [2]. | Potential application in the treatment of hormone-responsive breast cancers [2]. |
| Epigenetic Regulators & Kinases | Various | Successful degradation of targets like BRD4, BCR-ABL, and BTK has been reported [1]. | Highlights the versatility of the SNIPER platform for targeting diverse protein classes involved in oncogenesis [1]. |
SNIPERs are one of several strategies for targeted protein degradation. The table below compares them with other common PROTAC platforms.
| Degrader Type | E3 Ligase Recruited | Key Advantages | Key Disadvantages / Challenges |
|---|---|---|---|
| SNIPERs | IAP (e.g., cIAP1, XIAP) | Can activate parallel degrading pathways; potential for synergistic apoptosis induction [1]. | Target scope is less defined; high warhead complexity can limit drug-like properties [1]. |
| CRBN-based PROTACs | Cereblon (CRBN) | Wide target scope; compact warhead can allow for oral exposure [1]. | Potential for off-target toxicity and heterogeneous responses across cell types [1]. |
| VHL-based PROTACs | Von Hippel-Lindau (VHL) | Well-characterized and widely used; high degradation efficiency for many targets [1]. | High complexity of warheads can limit oral exposure and central nervous system penetration [1]. |
The tables below summarize the design and quantitative data for key SNIPER(ABL) compounds from the research. These hybrid molecules are composed of a target protein ligand linked to an E3 ubiquitin ligase ligand [1] [2].
Table 1: Design and Composition of SNIPER(ABL) Compounds
| Compound Name | Target Ligand (for BCR-ABL) | E3 Ligase Ligand | Primary Linker | Key Reference |
|---|---|---|---|---|
| SNIPER(ABL)-39 | Dasatinib | LCL-161 derivative | Polyethylene glycol (PEG) × 3 | [2] |
| SNIPER(ABL)-062 (Compound 6) | ABL001 derivative | LCL-161 derivative | Information not specified | [1] |
| DAS-IAP | Dasatinib | LCL-161 derivative | Polyethylene glycol (PEG) × 3 | [3] |
Table 2: In Vitro Binding Affinity (IC₅₀, nM)
Data from Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays show how effectively compounds bind to key proteins [1].
| Compound | ABL1 (Allosteric Site) | cIAP1 | cIAP2 | XIAP | | :--- | :--- | :--- | :--- | :--- | | ABL001 derivative (3) | 35 | n.d. | n.d. | n.d. | | LCL-161 derivative (4) | n.d. | 4.8 | 5.7 | 67 | | SNIPER(ABL)-062 (6) | 360 | 86 | 140 | 120 | | DAS-IAP | 1.6 | 5.3 | 4.6 | 44 | [3]| | DAS-meIAP (Negative Control) | 1.7 | >1,000 | >1,000 | >1,000 | [3]|
Table 3: Functional Activity in K562 CML Cells
| Compound | BCR-ABL Degradation (Approx. EC₅₀) | Suppression of Kinase Signaling | K562 Cell Growth Inhibition (IC₅₀) |
|---|---|---|---|
| SNIPER(ABL)-062 (6) | 30 - 100 nM [1] | Yes (p-STAT5, p-CrkL) [1] | Information not specified |
| SNIPER(ABL)-39 | 100 nM [2] | Yes (p-STAT5, p-CrkL) [2] | Information not specified |
| DAS-IAP | ~10 nM [3] | Yes (p-STAT5, p-CrkL) [3] | 8.60 nM [3] |
| DAS-meIAP (Negative Control) | No degradation [3] | Yes (p-STAT5, p-CrkL) [3] | 3.93 nM [3] |
The following methodologies are consistently used across studies to evaluate SNIPER(ABL) compounds [2]:
SNIPER(ABL) molecules work by recruiting BCR-ABL to IAP E3 ubiquitin ligases, leading to target degradation. The diagram below illustrates this mechanism and the downstream signaling pathway.
SNIPER(ABL) mechanism: inducing BCR-ABL degradation to block oncogenic signaling [1] [2].
The following table consolidates the key identifying information found for this compound.
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 2222354-18-7 [1] |
| Category | PROTAC (Proteolysis Targeting Chimera) [1] |
| Technology | SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [1] |
SNIPERs are a class of small-molecule protein degraders and a sub-type of PROTACs [2] [1]. They function as heterobifunctional molecules, meaning they have two distinct binding parts connected by a linker [2]:
By bringing the target protein into close proximity with an E3 ubiquitin ligase, SNIPERs trigger the ubiquitination of the target protein, marking it for destruction by the cell's proteasome system [2] [1]. This diagram illustrates the core mechanism of action:
The "ABL" in this compound indicates that its target protein ligand is designed to bind to the tyrosine kinase chimeric oncoprotein BCR-ABL [1], which is a key driver in certain leukemias.
The acronym SNIPER stands for "Specific and Nongenetic IAP-dependent Protein Eraser" [1]. It is a targeted protein degradation technology that uses small chimeric molecules to recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitylation and degradation by the proteasome [1]. This platform shares a similar core principle with another technology called PROTAC (Proteolysis Targeting Chimera), but they differ in the E3 ligases they recruit [1].
The table below summarizes how SNIPER technology compares to the PROTAC approach.
| Feature | SNIPER | PROTAC |
|---|---|---|
| Full Name | Specific and Nongenetic IAP-dependent Protein Eraser [1] | Proteolysis Targeting Chimera [2] |
| Core Mechanism | Bifunctional degrader; induces ubiquitin-proteasome system-dependent degradation of target proteins [1] | Bifunctional degrader; induces ubiquitin-proteasome system-dependent degradation of target proteins [2] |
| E3 Ligase Recruited | Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP [1] | Von Hippel-Lindau (VHL) complex or Cereblon (CRBN) [2] |
| Key Ligand/Moiety | Bestatin or IAP antagonists (e.g., LCL161 derivative) [1] | VHL inhibitor based on HIF-1α peptide or a phthalimide moiety [2] |
While the specific details for Sniper(abl)-033 are unavailable, established methodologies for developing SNIPER compounds against various protein targets like the Estrogen Receptor α (ERα) are documented [1]. The general workflow involves molecule design, synthesis, and a series of in vitro and in vivo experiments to confirm degradation activity and mechanism.
The following diagram illustrates the core mechanism of a SNIPER molecule and the general experimental steps for its validation.
A SNIPER molecule brings an E3 ligase to a target protein, leading to its degradation. This is validated through a series of experiments.
Based on research for SNIPER(ER), here are the detailed methodologies for key experiments [1]:
In Vitro Protein Knockdown Assay
Mechanism of Action Studies
In Vivo Efficacy Studies
The table below summarizes the key identified characteristics of this compound:
| Attribute | Description |
|---|---|
| Category | SNIPER (Specific and nongenetic IAP-dependent Protein Eraser) / PROTAC (Proteolysis-Targeting Chimera) [1] [2] |
| Target Protein | BCR-ABL fusion oncoprotein [3] [2] |
| Target Ligand | HG-7-85-01 (an ABL inhibitor) [3] |
| E3 Ligase Ligand | LCL161 derivative (targeting IAP - Inhibitor of Apoptosis Proteins) [1] [3] |
| DC50 (Degradation Concentration 50) | 0.3 μM [3] |
| Mechanism of Action | Induces ubiquitination of BCR-ABL via the recruited E3 ubiquitin ligase, leading to its degradation by the proteasome [4] [2]. |
| CAS Number | 2222354-18-7 [2] |
This compound is a heterobifunctional molecule designed to degrade the BCR-ABL oncoprotein, a key driver in certain leukemias [2]. Its mechanism is illustrated below.
This mechanism is event-driven, meaning the SNIPER molecule is not consumed in the process and can be recycled to degrade multiple target protein molecules [1].
SNIPER(ABL)-033 is a Specific and Nongenetic IAP-dependent Protein ERaser. It functions as a heterobifunctional molecule that recruits the ubiquitin-proteasome system to induce the degradation of target proteins [1] [2].
Table 1: Core Characteristics of this compound [3] [2]
| Parameter | Description |
|---|---|
| CAS Number | 2222354-18-7 |
| Category | PROTAC / SNIPER |
| Molecular Components | • Target Protein Ligand: HG-7-85-01 (ABL inhibitor) • E3 Ligase Ligand: LCL161 derivative (IAP ligand) • Linker: Connects the two ligands [3] | | Primary Target | BCR-ABL fusion oncoprotein [3] | | Key Quantitative Finding | Induces reduction of BCR-ABL protein with a DC50 of 0.3 µM [3] |
This compound works by bringing an E3 ubiquitin ligase into close proximity with the target protein, BCR-ABL. This event-driven process leads to the polyubiquitination of BCR-ABL, marking it for destruction by the proteasome [1]. The diagram below illustrates this multi-step degradation mechanism.
Diagram 1: this compound mechanism of action: ubiquitin-mediated BCR-ABL degradation. [3] [1] [2]
The primary evidence for this compound's efficacy comes from cell-based assays measuring the degradation of the BCR-ABL protein.
Table 2: Key Experimental Findings for this compound [3]
| Finding | Description / Value |
|---|---|
| Degradation Potency | DC50 = 0.3 µM |
| Degradation Efficiency | Significant reduction of BCR-ABL protein levels. |
| Control Compounds | • ABL inhibitor activity control: HY-131178 • E3 ligase ligand: HY-128808 • Linker: HY-130500 • E3 ligase ligand + linker: HY-128819 |
A typical experiment to validate this compound activity involves treating BCR-ABL-positive cells, followed by analysis of protein levels. The workflow can be visualized as follows:
Diagram 2: Generic experimental workflow for this compound degradation activity assay. [3]
While the initial findings on this compound are promising, advancing this compound requires addressing several challenges:
The table below consolidates the key technical details found in the search results:
| Attribute | Description |
|---|---|
| Name | This compound [1] [2] [3] |
| CAS Number | 2222354-18-7 [2] [3] |
| Category | PROTAC / SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [1] [3] |
| Target Protein | BCR-ABL fusion oncoprotein [2] [3] |
| Degradation DC₅₀ | 0.3 μM [2] |
| Target Ligand | HG-7-85-01 (an ABL kinase inhibitor) [2] |
| E3 Ligase Ligand | A derivative of LCL161 (an IAP antagonist) [2] |
| Linker | A PEG-based linker connecting the two ligands [2] |
| Mechanism of Action | A heterobifunctional molecule that recruits inhibitor of apoptosis proteins (IAPs, a class of E3 ubiquitin ligases) to the BCR-ABL protein, leading to its ubiquitination and degradation by the proteasome [4] [1] [3]. |
The following diagram illustrates the general degradation mechanism of SNIPERs, as described in the literature [4] [3]. This workflow is applicable to this compound.
The diagram shows how this compound acts as a molecular bridge, bringing the IAP E3 ligase and the BCR-ABL target protein into proximity. This leads to the ubiquitination of BCR-ABL and its subsequent recognition and degradation by the proteasome [4].
The table below summarizes the key technical information identified for SNIPER(ABL)-33.
| Attribute | Description |
|---|---|
| Drug Type | Proteolysis-Targeting Chimera (PROTAC) [1] |
| Alternative Name | Specific and Nongenetic IAP-dependent Protein ERaser (SNIPER) [2] [3] |
| Primary Target | Bcr-Abl tyrosine kinase (degrader) [1] |
| E3 Ligase Ligand | IAP (Inhibitor of Apoptosis Protein) [2] [3] |
| Molecular Formula | C61H73F3N10O9S2 [1] |
| CAS Registry No. | 2222354-18-7 [1] |
| Highest R&D Phase | Preclinical (as of the latest data) [1] |
| Potential Indication | Philadelphia chromosome-positive chronic myelogenous leukemia (CML) [1] |
SNIPER(ABL)-33 is a bifunctional molecule that hijacks the cell's ubiquitin-proteasome system to degrade the BCR-ABL oncoprotein, a key driver in Chronic Myelogenous Leukemia (CML) [2] [3] [4]. The diagram below illustrates this targeted protein degradation mechanism.
A key characteristic of some IAP-based SNIPERs is their ability to induce the co-degradation of both the target protein (BCR-ABL) and the IAP E3 ligase itself (such as cIAP1) [2] [3]. This dual degradation can provide a stronger anti-proliferative effect against cancer cells, which often overexpress IAPs to survive [2] [5].
The field of targeted protein degradation is rapidly advancing. The table below situates IAP-based SNIPERs among other major PROTAC technologies.
| Degrader Type | E3 Ligase | Key Characteristics | Example Targets |
|---|---|---|---|
| SNIPERs (IAP-based PROTACs) | IAP (cIAP1, XIAP) | Induces parallel degradation pathways; can degrade both POI and IAPs [2] [3]. | BCR-ABL, AR, ER [2] |
| CRBN-based PROTACs | Cereblon (CRBN) | Wide target scope; compact warhead allows for better drug-like properties (e.g., oral exposure) [2]. | - |
| VHL-based PROTACs | Von Hippel-Lindau (VHL) | Well-characterized; high degradation efficiency for many targets [2] [5]. | - |
| MDM2-based PROTACs | MDM2 | Can be used to degrade oncoproteins or to self-degrade MDM2 to stabilize the tumor suppressor p53 [5]. | - |
Table 1: Chemical and Biological Profile of this compound
| Attribute | Details |
|---|---|
| CAS Number | 2222354-18-7 [1] [2] |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2] |
| Molecular Weight | 1211.42 g/mol [1] [2] |
| Biological Activity | Induces reduction of BCR-ABL protein [1] [2] |
| DC₅₀ | 0.3 μM [1] [2] |
| Mechanism | PROTAC molecule; conjugates HG-7-85-01 (ABL inhibitor) to an LCL161 derivative (IAP ligand) via a linker [1] [2] |
Table 2: Components of this compound
| Component | Role | Key Identifiers |
|---|---|---|
| HG-7-85-01 (ABL inhibitor) | Warhead, targets BCR-ABL protein | - |
| LCL161 derivative | E3 Ubiquitin Ligase Ligand (IAP ligand) | Recruits cellular degradation machinery [1] |
| Linker | Connects warhead and ligand | - |
This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade the oncogenic BCR-ABL protein. Its mechanism relies on simultaneous binding to the target protein and E3 ubiquitin ligase, triggering ubiquitination and subsequent proteasomal degradation of the target [1] [2]. This mechanism is particularly relevant for investigating resistance to conventional kinase inhibitors in cancers like chronic myeloid leukemia (CML).
One of the key ligands used in this compound, HG-7-85-01-NH₂ (CAS: 1258391-29-5), has a molecular formula of C₂₇H₂₇F₃N₆OS and a molecular weight of 540.60 g/mol [3] [4].
The search results do not contain the detailed, step-by-step experimental methodologies you require. Here is a guide on how to locate them:
The following diagram illustrates the theoretical mechanism of action for this compound, based on the described PROteolysis-Targeting Chimeras (PROTAC) concept.
In drug development, application notes and protocols for techniques like kinase activity assays or high-throughput screening (HTS) generally follow a standard structure. Below is a template that incorporates your requirements for data tables and visualization.
1. Introduction and Objective
2. Materials and Reagents This section should list all components with details on suppliers, catalog numbers, and preparation methods. A table is ideal for presenting this information clearly.
3. Experimental Protocol: A Step-by-Step Workflow A detailed, sequential list of procedures is crucial for reproducibility. The diagram below outlines a generic workflow for a drug inhibition assay, which you can adapt for your specific technique.
4. Data Analysis and Calculations
% Inhibition = [(Control - Test) / (Control - Blank)] * 100).5. Summary of Key Experimental Parameters Structured tables are excellent for summarizing critical quantitative data from the methodology for quick reference and comparison.
Table 1: Example Reagent Setup Table
| Component | Stock Concentration | Final Assay Concentration | Storage Conditions |
|---|---|---|---|
| This compound | 10 mM (in DMSO) | 0.1 - 10 µM | -20°C, protected from light |
| Assay Buffer | 1X | 1X | 4°C |
| ATP Solution | 10 mM | 10 µM | -20°C |
Table 2: Example Instrument Settings Table
| Parameter | Setting |
|---|---|
| Detection Mode | Fluorescence (Top Read) |
| Excitation Wavelength | 540 nm |
| Emission Wavelength | 580 nm |
| Read Time | 100 ms |
| Temperature | 25°C |
Introduction this compound is a bifunctional protein degrader from the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) class [1]. It is designed to target the BCR-ABL fusion protein, a key oncogenic driver in Philadelphia chromosome-positive leukemias, for degradation [2] [3].
The molecule consists of three key elements [2]:
Its primary mechanism is an event-driven process that hijacks the cell's native ubiquitin-proteasome system to eliminate the target protein [4] [5].
This compound degrades BCR-ABL by recruiting IAP E3 ubiquitin ligases, which leads to downstream suppression of oncogenic signaling. The diagram below illustrates this process and its effects.
The biological activity of this compound has been characterized in vitro, as summarized in the table below.
| Parameter | Value | Experimental Context |
|---|---|---|
| DC₅₀ (BCR-ABL Degradation) | 0.3 μM | Reduction of BCR-ABL protein levels in cells [2] [3]. |
| IC₅₀ (Enzyme Inhibition) | Not explicitly reported for the degrader. | The ABL inhibitor warhead (HG-7-85-01) is a known potent inhibitor. |
For researchers aiming to validate the activity of this compound, the following in vitro workflow is recommended based on standard practices for characterizing targeted protein degraders.
Key Experimental Details:
This compound serves as a valuable proof-of-concept tool for degrading BCR-ABL. While its in vitro DC₅₀ is in the micromolar range, its well-defined mechanism provides a solid foundation for further investigation. Future work should focus on in vivo efficacy studies in CML xenograft models and further optimization of the degrader's pharmacokinetic properties.
1. Compound Overview & Mechanism of Action this compound is a heterobifunctional molecule known as a PROTAC (Proteolysis Targeting Chimera) or specifically, a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). It is designed to degrade the BCR-ABL fusion protein, a key oncogenic driver in certain leukemias [1].
Its structure consists of three elements [2] [3] [4]:
Its mechanism is event-driven [1]. The molecule simultaneously binds to the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This brings the E3 ligase close to the target protein, leading to the transfer of ubiquitin chains onto BCR-ABL. The ubiquitinated protein is then recognized and degraded by the cell's proteasome. This degradation is catalytic, meaning a single this compound molecule can facilitate the destruction of multiple target proteins.
2. Key Quantitative Data Table 1: Physicochemical & Biochemical Profile of this compound
| Property | Value / Description | Source |
|---|---|---|
| Molecular Weight | 1211.42 g/mol | [2] [3] [4] |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ | [2] [3] [4] |
| CAS Number | 2222354-18-7 | [2] [3] [4] |
| DC₅₀ | 0.3 µM (concentration for 50% protein degradation) | [2] [3] |
| Target Protein | BCR-ABL | [2] [3] [4] |
| E3 Ligase Ligand | LCL161 derivative (recruiting IAP) | [2] [3] |
Table 2: Component Ligand Information
| Ligand | Role | CAS Number | Molecular Weight |
|---|---|---|---|
| HG-7-85-01-NH₂ | ABL inhibitor (Target ligand) | 1258391-29-5 | 540.60 g/mol [5] |
3. Recommended Cell Treatment Protocol This protocol is a generalized guideline based on common practices for small-molecule protein degraders. Researchers must empirically determine optimal conditions for their specific cell system.
A. Preparation
B. Treatment
C. Post-Treatment Analysis
The following diagrams outline the recommended experimental workflow and the molecular mechanism of action for this compound.
SNIPER(ABL)-033 is a specific and nongenetic IAP-dependent protein eraser (SNIPER), a class of proteolysis-targeting chimeras (PROTACs) that recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases [1]. Its structure consists of three key parts [2] [3]:
Its mechanism is event-driven [1]. The molecule simultaneously binds to the BCR-ABL protein and an IAP E3 ubiquitin ligase, forming a ternary complex. This brings the E3 ligase into proximity with the target protein, leading to the transfer of ubiquitin chains onto BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome [1] [4]. This compound itself is recycled and can catalyze multiple rounds of degradation [1].
The diagram below illustrates this targeted protein degradation mechanism.
Mechanism of Targeted Protein Degradation by this compound
The tables below summarize the core chemical, biological, and experimental data for this compound.
Table 1: Chemical and Biological Profile of this compound
| Property | Description / Value |
|---|---|
| Molecular Formula | C61H73F3N10O9S2 [2] [3] |
| Molecular Weight | 1211.42 g/mol [2] [3] |
| CAS Number | 2222354-18-7 [2] [3] |
| Primary Target | BCR-ABL fusion protein [2] |
| Mechanism of Action | BCR-ABL degrader (PROTAC/SNIPER) [2] [5] |
| Degradation Potency (DC50) | 0.3 µM [2] [3] |
Table 2: Experimental Handling and Solubility
| Aspect | Specification |
|---|---|
| Storage | Store under recommended conditions in the Certificate of Analysis. Typically, powder: -20°C for 3 years; in solvent: -80°C for 1 year [2] [3]. |
| Shipping | Room temperature in continental US; may vary elsewhere [2]. |
| Solubility (DMSO) | ~125 mg/mL (~103.2 mM) (estimated from ligand properties [6]) |
| Predicted Density | 1.316 g/cm³ [3] |
These protocols outline key experiments for evaluating the efficacy and mechanism of this compound.
This protocol assesses the core protein degradation activity of this compound in cells.
This protocol verifies that degradation occurs specifically via the ubiquitin-proteasome pathway.
The following diagram summarizes the key experimental workflow for these protocols.
This compound Experimental Workflow
This compound represents a powerful tool for targeted protein degradation research, specifically for the BCR-ABL oncoprotein. The provided data and protocols offer a foundation for researchers to investigate its mechanism and efficacy. As a SNIPER, it highlights the potential of IAP-recruiting PROTACs in drug discovery, particularly in oncology, where IAPs are often overexpressed [1] [4].
While data for SNIPER(ABL)-033 was not located, the search results describe a highly similar compound, SNIPER(ABL)-062, which also induces the degradation of the BCR-ABL oncoprotein [1].
The table below summarizes the available information on this analog:
| Property | Description for SNIPER(ABL)-062 |
|---|---|
| Target Protein | BCR-ABL (an oncogenic driver in Chronic Myeloid Leukemia) [1] |
| Mechanism of Action | Recruits E3 ubiquitin ligases (cIAP1/2, XIAP) to tag BCR-ABL for proteasomal degradation [1] |
| Reported Outcomes | Induces complete degradation of BCR-ABL and inhibits BCR-ABL-mediated signaling pathways [1] |
| Quantitative Data | Not specified in the available search results. |
| Specific Protocols | Not detailed in the available search results. |
Although specific step-by-step protocols for SNIPER(ABL) compounds are not provided in the search results, their mechanism follows the established event-driven pharmacology of targeted protein degradation [2]. The diagram below illustrates this general experimental workflow and the underlying signaling logic.
Diagram 1: General mechanism of SNIPER-induced protein degradation. The SNIPER molecule acts as a bridge, facilitating the ubiquitination and subsequent degradation of the target oncoprotein [2] [1].
Key experimental steps to validate this mechanism typically include:
Given that the specific data for this compound is not publicly available in the searched sources, I suggest the following steps to find it:
Background and Rationale Chronic Myelogenous Leukemia (CML) is primarily driven by the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase [1]. While Tyrosine Kinase Inhibitors (TKIs) like imatinib and dasatinib have been revolutionary, drug resistance—often due to point mutations in the BCR-ABL kinase domain—remains a significant clinical challenge [1] [2]. Protein degradation technologies, such as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), offer an alternative therapeutic strategy by targeting the BCR-ABL protein for destruction via the Ubiquitin-Proteasome System (UPS), thereby overcoming mere inhibition [1] [3].
Mechanism of Action of SNIPER(ABL) SNIPERs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery. As shown in the diagram below, they consist of three key elements:
Once the molecule binds both the target and the E3 ligase, it forms a ternary complex that facilitates the polyubiquitination of BCR-ABL. The ubiquitin-tagged protein is then recognized and degraded by the proteasome [1] [4].
The design of SNIPER(ABL) compounds involves optimizing the combination of ABL inhibitors, IAP ligands, and linkers. The most potent compound identified in the literature is SNIPER(ABL)-39.
Table 1: Profile of Lead SNIPER(ABL) Compound [1]
| Parameter | Specification for SNIPER(ABL)-39 |
|---|---|
| Target Ligand | Dasatinib |
| E3 Ligand | LCL161 derivative |
| Linker | Polyethylene Glycol (PEG) × 3 |
| Key Mechanism | Induces ubiquitination and proteasomal degradation of BCR-ABL |
| Primary E3 Ligases | Involves both cIAP1 and XIAP |
| Cellular Consequences | Inhibition of STAT5 and CrkL phosphorylation; suppression of CML cell growth |
Comparative Analysis of BCR-ABL Degraders Different E3 ligase ligands conjugated to ABL inhibitors yield varying degradation efficiencies.
Table 2: Comparative Efficacy of Dasatinib-Based Degraders in K562 Cells [4]
| Degrader Name | E3 Ligase Recruited | BCR-ABL Degradation | Growth Suppression (48h) |
|---|---|---|---|
| DAS-IAP | IAP (cIAP1/XIAP) | Effective | Potent |
| DAS-CRBN | Cereblon (CRBN) | Effective | Potent |
| DAS-VHL | von Hippel-Lindau (VHL) | Negligible | Weak |
Protocol 1: Assessing BCR-ABL Protein Degradation by Western Blot Objective: To evaluate the protein knockdown activity of SNIPER(ABL) compounds in CML cell lines.
Protocol 2: Cell Growth Inhibition (Proliferation) Assay Objective: To determine the cytostatic effect of SNIPER(ABL) compounds.
Protocol 3: Drug Wash-Out Experiment to Demonstrate Sustained Effect Objective: To differentiate the prolonged action of a degrader from the transient effect of a kinase inhibitor.
SNIPER(ABL)-033 is a chimeric degrader molecule designed to target the BCR-ABL oncoprotein for degradation. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| CAS No. | 2222354-18-7 [1] |
| Category | PROTAC/SNIPER [1] |
| Target Protein | BCR-ABL [1] [2] |
| E3 Ligase Ligand | LCL161 derivative [2] |
| Target Protein Ligand | HG-7-85-01 (ABL inhibitor) [2] |
| DC₅₀ (Degradation Concentration 50%) | 0.3 μM [2] |
| Mechanism | Ubiquitin-proteasome system [1] [3] |
The following diagram illustrates the proposed mechanism by which this compound induces the degradation of the BCR-ABL protein.
The diagram shows that this compound acts as a bifunctional chimera, bringing the E3 ubiquitin ligase into close proximity with the target protein, leading to its destruction [1] [3]. The degradation is mediated specifically by the ubiquitin-proteasome pathway [1].
Based on the general principles of SNIPER technology and the specific data point for this compound, a potential knockdown procedure can be outlined. The table below lists critical parameters that require empirical determination.
| Parameter | Suggested Starting Point & Notes |
|---|---|
| Cell Lines | BCR-ABL positive cells (e.g., K562 chronic myeloid leukemia cells). |
| Treatment Concentration | A range from low nM to 10 µM, with a DC₅₀ of 0.3 µM [2]. |
| Treatment Duration | 6 to 24 hours; optimal time for maximal degradation must be confirmed by time-course experiment. |
| Validation Method | Western blotting to assess reduction in BCR-ABL protein levels. |
| Specificity Controls | Test for off-target degradation of other proteins (e.g., other nuclear receptors) [3]. |
| Mechanism Confirmation | Co-treatment with proteasome inhibitor (e.g., MG132) to block degradation [3] [4]. |
To confirm that the observed protein loss is due to the intended mechanism, the following control experiments are essential.
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a groundbreaking class of bifunctional chimeric molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective degradation of pathogenic proteins [1] [2]. This technology addresses a critical bottleneck in conventional drug discovery: the "undruggability" of approximately 60% of disease-associated proteins, including transcription factors, scaffold proteins, and other entities lacking well-defined active sites for inhibitor binding [3] [2]. SNIPERs, along with the related PROteolysis-TArgeting Chimeras (PROTACs), mark a paradigm shift from inhibition to elimination, catalytically removing the target protein and thus ablating all its functions [1] [4].
The core innovation lies in the bifunctional design. A typical SNIPER molecule consists of three key elements:
This configuration brings the E3 ligase into proximity with the POI, leading to the polyubiquitination of the POI, primarily through K48-linked chains. This ubiquitin tag serves as a molecular signal for recognition and proteolytic destruction by the 26S proteasome [1] [5] [2]. The catalytic mode of action allows a single SNIPER molecule to mediate multiple rounds of degradation, offering the potential for sustained efficacy at low doses and reducing the likelihood of off-target effects [3].
The degradation process initiated by SNIPERs is a precise, multi-stage biochemical event that leverages the native ubiquitin-proteasome pathway. The mechanism can be broken down into the following sequential steps, as illustrated in the diagram below:
Figure 1: SNIPER-Induced Targeted Protein Degradation Mechanism. SNIPER molecules (red) recruit the target protein (yellow) and an E3 ubiquitin ligase (green), leading to ubiquitination and proteasomal degradation of the target.
The UPS is a highly conserved and regulated cellular machinery. The process of ubiquitination involves a sequential cascade of enzymes [1] [5]:
The 26S proteasome is a massive 2.5 MDa multi-subunit complex responsible for the degradation of polyubiquitinated proteins. It consists of a 20S core particle (CP) that contains the proteolytic active sites, capped by one or two 19S regulatory particles (RP) [5]. The 19S RP recognizes the ubiquitin tag, deubiquitinates the substrate, unfolds it, and translocates it into the 20S CP for degradation into small peptides [6] [5].
The development and evaluation of SNIPER compounds involve a series of in vitro and cellular assays to confirm target engagement, degradation efficacy, and mechanistic validation.
Purpose: To demonstrate the direct ubiquitination of the target protein induced by the SNIPER compound in a controlled, cell-free system [2].
Methodology:
Key Considerations:
Purpose: To quantify the potency and efficacy of SNIPER-induced protein degradation in live cells and determine the half-maximal effective concentration (EC₅₀).
Methodology:
Purpose: To confirm that the observed protein loss is specifically due to proteasomal degradation and is dependent on the recruited E3 ligase.
Methodology:
The activity of SNIPER compounds is characterized by several key parameters, which should be summarized for easy comparison. The data for bestatin-based SNIPERs below are representative examples from the literature [2].
Table 1: Key Analytical Parameters for SNIPER Compound Characterization
| Parameter | Experimental Method | Significance & Interpretation |
|---|---|---|
| DC₅₀ (Degradation Concentration 50%) | Cellular degradation assay (Western blot) | Potency indicator. The compound concentration required to achieve 50% degradation of the target protein. |
| Maximal Degradation (Dmax) | Cellular degradation assay (Western blot) | Efficacy indicator. The maximum level of degradation achieved, regardless of concentration. |
| Incubation Time | Time-course degradation assay | The optimal treatment duration to observe maximal degradation, informing pharmacokinetic studies. |
| E3 Ligase Recruitment EC₅₀ | Fluorescence Polarization (FP) assay | Measures the binding affinity and efficiency of the SNIPER for the E3 ligase (e.g., cIAP1). |
| Ternary Complex Formation | Isothermal Titration Calorimetry (ITC) | Confirms the formation of a stable POI:SNIPER:E3 ternary complex, crucial for activity. |
Table 2: Exemplar Data for cIAP1-Targeting SNIPER Compounds
| Compound | Target Protein | DC₅₀ (µM) | Dmax (%) | Key Structural Feature | Mechanism Confirmed by Rescue? |
|---|---|---|---|---|---|
| Bestatin (4) | cIAP1 (Auto-degradation) | ~15 | >80 | Free carboxylic acid | Yes (MG-132) |
| Bestatin Methyl Ester (5) | cIAP1 (Auto-degradation) | ~15 | >90 | Methyl ester | Yes (MG-132) |
SNIPER technology has firmly established itself as a powerful modality within the TPD landscape. Its ability to co-opt cIAP1 and other E3 ligases to degrade pathological proteins offers a compelling strategy to expand the druggable proteome. The experimental framework outlined in this application note—encompassing in vitro ubiquitination assays, cellular degradation potency tests, and rigorous mechanistic validation—provides a robust foundation for researchers to develop and characterize novel SNIPER compounds, including specific entities like SNIPER(abl)-033.
Future directions for the field include improving the pharmacokinetic properties and oral bioavailability of these chimeric molecules, expanding the repertoire of E3 ligases beyond cIAP1, CRBN, and VHL to achieve tissue-specific degradation, and overcoming potential resistance mechanisms [3] [1]. As the pipeline of SNIPERs and related PROTACs matures, with several candidates now in clinical trials for cancer and other diseases, this technology holds immense promise for delivering a new generation of transformative therapeutics [3].
SNIPER stands for Specific and Nongenetic IAP-dependent Protein Erasers. They are a class of bifunctional molecules designed to degrade specific disease-causing proteins within cells [1] [2].
| Component | Description | Role in Optimization |
|---|---|---|
| Target Protein Ligand | A small molecule that binds with high affinity to the protein you want to degrade (e.g., a receptor antagonist). | Selectivity and binding affinity for the target are paramount to avoid off-target degradation [1]. |
| E3 Ligase Ligand | A small molecule that recruits a specific IAP E3 ubiquitin ligase (e.g., derivatives of LCL-161 or Bestatin). | The choice of IAP ligand (cIAP1, XIAP, etc.) influences the efficiency of the ubiquitination machinery recruitment [1]. |
| Linker | A chemical chain connecting the two ligands. | Linker length, composition, and atom connectivity are critical; they determine the correct spatial orientation for forming the productive degradation complex [1]. |
The process of developing and validating a SNIPER compound follows a multi-stage workflow, which can be visualized in the following diagram and elaborated in the subsequent protocol.
1. In Vitro Target Protein Degradation Assay
2. Mechanistic Validation of Degradation Pathway
3. In Vitro Functional Phenotypic Assays
To optimize your work on a SNIPER compound, focus on the iterative refinement of its core components.
The table below summarizes the key quantitative information available for this compound, which is a bifunctional compound designed to degrade BCR-ABL proteins [1] [2].
| Attribute | Details |
|---|---|
| Bioactivity Description | Effectively reduces BCR-ABL protein levels [1]. |
| DC50 (Degradation Concentration) | 0.3 μM [1] [2]. |
| Mechanism of Action | Proteolysis-Targeting Chimera (PROTAC); conjugates HG-7-85-01 (ABL inhibitor) to a LCL161 derivative (IAP ligand) via a linker, recruiting E3 ubiquitin ligase to target BCR-ABL for degradation [1] [3] [2]. |
| Molecular Weight | 1211.42 g/mol [1]. |
| Chemical Formula | C₆₁H₇₃F₃N₁₀O₉S₂ [1]. |
| Purity | Min. 95% (for the related SNIPER(ABL)-039) [3]. |
The following diagram outlines a potential high-level workflow for a this compound degradation assay, based on the information available. You can adapt and expand upon this basic logic for your experimental planning.
A proposed workflow for a this compound protein degradation assay.
The user requirements for diagrams are very specific. Here is a summary of key Graphviz attributes to help you meet them, drawn from the official documentation [4] [5] and community advice [6] [7].
| Requirement | Key Graphviz Attributes | Usage Notes |
|---|
| High-Contrast Text in Nodes | fillcolor (node background),
fontcolor (text color) | Always set fontcolor explicitly against the fillcolor for readability [5]. |
| Edge Labels with Gaps | labeldistance | Set to a value greater than 2.0 to increase the space between the edge's label and the edge line itself [8] [7]. |
| General Edge Labels | label | The primary attribute for placing text on an edge [6] [5]. |
| Head/Tail Labels | headlabel, taillabel | Places text near the head or tail node, useful with labeldistance [4] [5] [7]. |
| Label Styling | labelfontcolor, labelfontsize, labelfontname | Controls the appearance of the headlabel and taillabel [4] [5]. |
To build a comprehensive technical support center, you may need to find more detailed information. I suggest you:
SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are heterobifunctional molecules designed to degrade target proteins by recruiting Inhibitor of Apoptosis Proteins (IAPs), which act as E3 ubiquitin ligases [1] [2] [3]. They consist of three elements:
SNIPER(ABL)-033 is a specific compound developed to target the oncogenic BCR-ABL protein in Chronic Myelogenous Leukemia (CML) [3].
The table below summarizes the key design and characteristics of this compound:
| Feature | Description of this compound |
|---|---|
| Target Protein | BCR-ABL (oncogenic fusion protein) [3] |
| Target Ligand | HG-7-85-01 (an ABL inhibitor) [3] |
| E3 Ligase | IAP family (cIAP1, cIAP2, XIAP) [1] [3] |
| E3 Ligand | LCL161 derivative (a pan-IAP antagonist) [3] |
| Reported DC₅₀ | 0.3 µM (concentration that degrades 50% of BCR-ABL protein) [3] |
| Key Characteristic | Induces simultaneous degradation of both BCR-ABL and IAPs (e.g., cIAP1, XIAP) [1] [3] |
The following diagram illustrates the mechanism of action of SNIPER(ABL) molecules and a general experimental workflow for their validation, which can serve as a guide for your own experiments.
The workflow above outlines key experiments. Here are the detailed methodologies based on the literature for critical parts of this workflow [1]:
Cell Culture and Treatment:
Western Blot Analysis:
Mechanistic Confirmation:
Q1: What is the key pharmacological advantage of a BCR-ABL degrader over a traditional kinase inhibitor? A1: Research suggests that degraders like SNIPER(ABL) can offer more sustained suppression of cancer cell growth. In experiments where the drug was removed after short-term treatment, cells treated with a kinase inhibitor rapidly resumed growth, while growth inhibition was maintained in cells treated with a degrader. This is because the degrader physically removes the oncogenic protein, and its effects persist until the cell synthesizes new BCR-ABL protein [4].
Q2: Why is the choice of E3 ligase ligand and linker important in SNIPER design? A2: The combination of the target ligand and the E3 ligase ligand is critical. For example, a dasatinib-based degrader worked best with an IAP ligand, while an HG-7-85-01-based degrader worked best with a VHL ligand. The linker length and composition (e.g., PEG units) are optimized to allow the two ligands to simultaneously engage their respective proteins and position the E3 ligase favorably to ubiquitinate lysine residues on the target protein [1] [4]. An ineffective pairing results in poor degradation.
Q3: Does SNIPER(ABL) only degrade the target protein? A3: No, a characteristic of IAP-based degraders like SNIPER(ABL) is the simultaneous degradation of the target protein and the IAPs themselves (e.g., cIAP1, XIAP). This is because the IAP ligand used is often an antagonist that induces the auto-ubiquitination and degradation of the IAP [1] [3].
The table below summarizes the key quantitative data available from the search results.
| Property | Description |
|---|---|
| Catalog Number | T18689 [1] |
| CAS Number | 2222354-18-7 [1] [2] |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ [1] |
| Molecular Weight | 1211.42 g/mol [1] |
| Biological Activity | Reduces BCR-ABL protein levels; DC₅₀ (half-maximal degradation concentration) of 0.3 μM [1] [2] |
| Mechanism of Action | SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [3] |
| Targeted Protein | BCR-ABL [1] |
| Ligand for ABL | HG-7-85-01 (ABL inhibitor) [1] [2] |
| Ligand for E3 Ligase | LCL161 derivative (IAP ligand) [1] [2] |
| E3 Ligase Recruited | IAP family (cIAP1, cIAP2, XIAP) [3] |
The following diagram illustrates the proposed mechanism of action for this compound, based on the general SNIPER class mechanism described in the search results [3].
The search results lack the specific experimental details and troubleshooting content you need. To build a robust technical support center, I suggest you pursue the following avenues:
The table below summarizes the core quantitative information for SNIPER(ABL)-033, which is essential for researchers to understand its potency and structure [1].
| Property | Detail |
|---|---|
| Catalog Number | HY-111871 |
| DC₅₀ (Degradation Concentration 50) | 0.3 μM |
| Target Protein | BCR-ABL |
| Warhead (Target Binder) | HG-7-85-01 (an ABL inhibitor) |
| E3 Ligase Ligand | LCL161 derivative |
| Mechanism | IAP-dependent protein eraser (SNIPER) |
| Related Product(s) | HG-7-85-01-NH₂ (Cat. No. HY-131178) |
Q1: What is the primary mechanism of action of this compound? this compound is a heterobifunctional degrader molecule that operates as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). Its mechanism can be visualized as follows:
The compound simultaneously binds to the BCR-ABL fusion protein (via its HG-7-85-01 warhead) and an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (via its LCL161 derivative). This proximity leads to the ubiquitination of BCR-ABL, marking it for destruction by the proteasome [1].
Q2: What is a typical starting concentration for a degradation assay with this compound? Based on its DC₅₀ of 0.3 μM, a logical starting point for a dose-response experiment is to treat cells for 16-24 hours with a concentration range spanning from 0.01 μM to 3 μM. This will help you establish the full degradation curve and confirm the potency in your specific cellular model [1].
Problem: Inefficient degradation of the BCR-ABL target protein.
Problem: High levels of non-specific cytotoxicity are observed.
The following diagram outlines a general workflow for evaluating this compound in a research setting, from cell culture to data analysis.
I hope this structured technical information helps you and your team effectively utilize this compound in your research.
Q1: What is the primary mechanism of action of SNIPER(ABL)-033?
Q2: What is the degradation efficacy (DC₅₀) of this compound?
Q3: What are the molecular components of this compound?
Q4: How does its efficiency compare to other similar degraders?
This table summarizes key quantitative data for several SNIPER compounds to help you compare their profiles [3].
| Compound Name | Target Protein Ligand | E3 Ligase Ligand | DC₅₀ (Degradation Efficiency) |
|---|---|---|---|
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 μM [4] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 μM [3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 μM [3] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 μM [3] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 μM [3] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 μM [3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 μM [3] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 μM [3] |
The following diagram illustrates the key steps in which this compound facilitates the degradation of the BCR-ABL protein.
Core Experimental Protocol for Degradation Assay
A standard experiment to validate the activity of this compound would involve the following key steps. Always optimize conditions for your specific cell model.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No degradation observed | Inefficient ternary complex formation; Insufficient activity in cell line. | Test higher concentrations (up to 10 μM); verify BCR-ABL expression in your cell line; try an analog with higher potency (e.g., SNIPER(ABL)-019) [3]. |
| High cytotoxicity without specific degradation | Off-target effects; IAP degradation causing general apoptosis. | Perform a cell viability assay (e.g., MTT) in parallel. Titrate the compound to find a concentration window where degradation occurs before significant cell death. |
| Degradation is inconsistent | Unstable compound; poor solubility; variable cell conditions. | Prepare fresh compound stock solutions; ensure proper storage (-20°C for powder, -80°C in solvent) [6]; maintain consistent cell passage number and confluence. |
| Degradation not blocked by proteasome inhibitor | Degradation may occur through a non-proteasomal pathway (e.g., lysosome). | This is unlikely for SNIPERs, but confirm inhibitor activity. Ensure the inhibitor is used at an effective concentration and is not toxic itself. |
The table below summarizes the core quantitative data available for this compound, which is essential for benchmarking experiments [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 2222354-18-7 [1] |
| Molecular Formula | C61H73F3N10O9S2 [1] |
| Molecular Weight | 1211.42 g/mol [1] |
| Primary Target | BCR-ABL protein [1] [3] |
| Degradation Efficiency (DC50) | 0.3 μM [1] [3] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
| Ligand for ABL | HG-7-85-01 [2] [3] |
| Ligand for IAP (E3 Ligase) | LCL161 derivative [2] [3] |
This compound is a bifunctional molecule that hijacks the cell's natural protein degradation system. One end (HG-7-85-01) binds to the target BCR-ABL protein, while the other end (LCL161 derivative) recruits an E3 ubiquitin ligase (cIAP1) [4]. This brings the target protein and the ligase together, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome [4] [3].
The following diagram illustrates this mechanism and a generalized experimental workflow for its application.
Based on the mechanism and chemical properties of SNIPERs, here are some potential experimental issues and troubleshooting approaches.
| Problem Area | Possible Causes & Solutions |
|---|
| Insufficient Target Degradation | • Verification: Confirm degradation via Western Blot against BCR-ABL. • Dosage: Re-test around the DC50 of 0.3 μM; use a range of concentrations [1] [3]. • Cell Line: Ensure your cell model (e.g., CML lines) expresses the BCR-ABL fusion protein. | | Compound Handling & Solubility | • Solvent: Use DMSO for stock solutions. The max solubility is ~125 mg/mL (~231.22 mM) [2]. • Storage: Store powder at -20°C and freshly prepared solutions at -80°C. Avoid repeated freeze-thaw cycles [1]. | | Off-Target Effects or High Cytotoxicity | • IAP Degradation: Note that SNIPERs can also degrade cIAP1. This dual activity may be intentional but can confuse results [4]. • Control Experiments: Use negative control compounds (e.g., inactive analog without the E3 ligase ligand). | | Poor Data Reproducibility | • Compound Verification: Source the compound from a reputable supplier and verify its purity (should be ≥98%) [2]. • Protocol Standardization: Adhere strictly to incubation times and cell confluence levels during treatment. |
Here are foundational methodologies for working with this compound, inferred from its technical data.
For animal studies, one common approach is to use a suspension for oral administration [2]:
The table below summarizes the core chemical and biological data for this compound consolidated from supplier information [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 2222354-18-7 [1] [2] [3] |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2] [3] |
| Molecular Weight | 1211.42 g/mol [1] [2] [3] |
| Biological Activity | Induces reduction of BCR-ABL protein [1] [2] [3] |
| DC₅₀ | 0.3 μM [1] [2] [3] |
| Mechanism | Proteolysis-Targeting Chimera (PROTAC) composed of an ABL inhibitor (HG-7-85-01) linked to an IAP ligand (LCL161 derivative) [1] [4] |
While detailed protocols are not available in the search results, the suppliers provide critical handling and storage information crucial for experimental reproducibility [1] [3].
The search results do not contain specific FAQs or troubleshooting guides for this compound. To build this part of your technical support center, you will need to consult more specialized sources. Here are some suggested actions:
Based on the described mechanism of action, below is a Graphviz diagram illustrating the theoretical workflow of how this compound facilitates the degradation of the BCR-ABL protein.
The diagram above shows the key mechanism of this compound, which acts as a bifunctional molecule that brings the target protein (BCR-ABL) and the cellular degradation machinery (E3 Ubiquitin Ligase) together, leading to the target's destruction [1].
The table below summarizes the core technical data for this research compound.
| Property | Description |
|---|---|
| Drug Type | Proteolysis-targeting chimera (PROTAC) [1] |
| Mechanism of Action | Bcr-Abl degrader [1] |
| Target Protein | BCR-ABL [2] [3] |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2] |
| CAS Registry Number | 2222354-18-7 [1] [2] [3] |
| Molecular Weight | 1211.42 g/mol [2] [3] |
| Degradation Potency (DC₅₀) | 0.3 μM [2] [3] [4] |
| Primary Indication (Research) | Philadelphia chromosome-positive chronic myelogenous leukemia (CML) [1] |
| Constituent Parts | • Target Protein Ligand: HG-7-85-01 (ABL inhibitor) • E3 Ligase Ligand: LCL161 derivative (IAP ligand) • Linker: PEG-based linker [2] |
This compound is a bifunctional molecule that acts as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [5]. It is designed to degrade the BCR-ABL fusion protein, a key driver in certain leukemias.
The diagram below illustrates its mechanism of action and a general experimental workflow for its use.
Since direct troubleshooting information was unavailable, here is a synthesized guide based on the compound's mechanism and general principles of PROTAC/SNIPER experimentation.
When working with this compound, your experiments will typically involve these core methodologies to confirm the compound is working as expected:
The following table addresses common challenges that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| No observed degradation of BCR-ABL | • Inactive compound • Insufficient concentration or exposure time • Inefficient ubiquitination | 1. Verify compound activity: Check its stability and preparation. 2. Optimize dose & time: Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 2-24 hours) experiment. 3. Use a positive control: Co-treatment with a proteasome inhibitor (e.g., MG132) should restore protein levels, validating the mechanism [5]. | | High background cytotoxicity or off-target effects | • Non-specific effects from the E3 ligase ligand • "Hook effect" (very high degrader concentration) | 1. Include critical controls: Test the "E3 ligase ligand only" and "Target protein ligand only" fragments to isolate the source of toxicity [2]. 2. Titrate the concentration: In PROTACs, a "hook effect" can occur at very high concentrations (>10 µM), where the degrader saturates either the target or the E3 ligase, preventing complex formation and reducing degradation efficiency. Test a wide concentration range [5]. | | Poor degradation efficiency in a specific cell line | • Low expression of the required E3 ligase (cIAP1/XIAP) • High expression of efflux pumps | 1. Validate E3 ligase expression: Check the mRNA or protein levels of cIAP1 and XIAP in your cell line. 2. Consider alternative degraders: If the E3 ligase profile is unsuitable, other BCR-ABL targeting PROTACs that recruit different E3 ligases (like CRBN or VHL) might be more effective [5]. |
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to degrade target proteins. A compound like Sniper(ABL)-033 is likely structured to recruit the BCR-ABL fusion protein (a key driver in Chronic Myel Leukemia) to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome [1].
The main confounding factors in PROTAC experiments often relate to the complex, three-body interaction between the PROTAC, the target protein, and the E3 ligase.
| Confounding Factor | Underlying Principle | Impact on Experiment |
|---|---|---|
| The Hook Effect | At high concentrations, PROTACs saturate both target and E3 ligase, forming unproductive binary complexes instead of the productive ternary complex [2]. | Loss of degradation efficacy at high test compound concentrations [2]. |
| Ternary Complex Cooperativity | The stability of the ternary complex is influenced by positive or negative cooperativity between the target and E3 ligase, which is not directly related to the PROTAC's binary binding affinity [2]. | Variable degradation efficiency between different cell types or for different target-E3 ligase pairs. |
| E3 Ligase Expression | Cellular levels of the recruited E3 ligase (e.g., CRBN or VHL) are not uniform across cell lines [2]. | Inefficient degradation in cell lines with low expression of the required E3 ligase. |
| Off-target Degradation | The warhead (e.g., TKI) or the E3 ligase recruiter may engage unintended proteins [1]. | Observed phenotypic effects that are not due to the intended target degradation. |
| UPS Dependency | Degradation relies on a functional Ubiquitin-Proteasome System (UPS) [2]. | Lack of degradation in models with impaired UPS function. |
When degradation is ineffective, a systematic approach is needed to pinpoint the failure point. The following diagram outlines the key questions and investigations to guide your troubleshooting.
If the ternary complex does not form efficiently, degradation cannot proceed.
Successful ternary complex formation should lead to the ubiquitination of the target protein.
Finally, confirm that the ubiquitinated target is being processed by the proteasome.
To minimize confounding factors from the outset, please consider the following in your protocol:
The table below summarizes the core information available for this compound from a chemical supplier's catalog:
| Property | Description |
|---|---|
| Target | Bcr-Abl [1] |
| Category | SNIPER (PROTAC) [2] [1] |
| Molecular Components | • Target Ligand: HG-7-85-01 (ABL inhibitor) [1] • E3 Ligase Ligand: LCL161 derivative (IAP ligand) [1] • Linker: Polyethylene glycol (PEG)-based [3] | | Reported DC₅₀ | 0.3 μM (in K562 CML cells) [1] | | Key Finding | Induces reduction of BCR-ABL protein levels [1] |
The search did not yield a dedicated research paper for this compound, but other studies help illustrate the typical validation pathway for similar BCR-ABL degraders.
One study compared a highly similar compound, DAS-IAP, which uses the ABL inhibitor dasatinib linked to the same type of IAP ligand (LCL-161 derivative) [3]. The experimental workflow and key findings from that study are summarized below, which can serve as a reference for the types of experiments used to validate this class of degraders.
Key findings from the DAS-IAP study include [3]:
The table below summarizes a direct comparison between the active degrader DAS-IAP (SNIPER(ABL)-039) and the inactive control DAS-meIAP, based on experimental data from a 2018 study [1].
| Feature | DAS-meIAP (Inactive Degrader / Inhibitor Control) | DAS-IAP / SNIPER(ABL)-039 (Active Degrader) |
|---|---|---|
| Core Mechanism | Inhibits BCR-ABL kinase activity only [1]. | Induces ubiquitination and proteasomal degradation of the BCR-ABL protein; also inhibits kinase activity [1]. |
| Target Binding | Binds strongly to ABL1; cannot bind IAPs due to N-methylated ligand [1]. | Binds strongly to both ABL1 and IAPs (cIAP1, cIAP2, XIAP) [1]. |
| Effect on BCR-ABL Protein | No reduction in BCR-ABL protein levels [1]. | Potent reduction of BCR-ABL protein levels [1]. |
| Effect on Downstream Signaling (STAT5, CrkL) | Suppresses phosphorylation (inhibits kinase signaling) [1]. | Suppresses phosphorylation (inhibits kinase signaling) [1]. |
| 48-Hour Cell Growth Inhibition (IC₅₀ in K562 cells) | ~3.93 nM (Slightly more potent in short-term assays) [1]. | ~8.60 nM [1]. |
| Sustained Effect Post-Drug Removal | Growth inhibition is not sustained. Cell growth rapidly resumes after drug washout [1]. | Growth inhibition is sustained. Suppression of BCR-ABL levels and signaling continues after drug washout [1]. |
While direct comparative data for this compound is unavailable, the search results confirm it is a bona fide BCR-ABL degrader.
For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used to generate the data in the comparison table [1].
| Experiment | Protocol Details | Key Findings |
|---|---|---|
| Protein Degradation Analysis | K562 CML cells treated with compounds for 6 hours. Protein levels analyzed by Western blotting using specific antibodies against BCR-ABL, IAPs, and phosphorylated proteins [1]. | DAS-IAP reduced BCR-ABL, cIAP1, and XIAP levels. DAS-meIAP and dasatinib showed no reduction in target protein levels [1]. |
| Cell Growth Inhibition (Proliferation Assay) | K562 cells treated with compounds for 48 hours. Cell viability measured to determine IC₅₀ values [1]. | DAS-meIAP (IC₅₀ = 3.93 nM) was slightly more potent than DAS-IAP (IC₅₀ = 8.60 nM) in continuous exposure, as kinase inhibition alone provides a rapid anti-proliferative effect [1]. |
| Sustained Effect / Drug Washout Assay | K562 cells treated with compounds for a short period (e.g., 9 hours), after which the drug was removed. Cell growth and signaling were monitored for several days post-washout [1]. | Growth and signaling rapidly recovered after DAS-meIAP or dasatinib removal. In contrast, DAS-IAP treatment led to prolonged growth arrest and sustained suppression of BCR-ABL signaling after removal [1]. |
The superior sustained effect of active degraders like DAS-IAP and this compound stems from their fundamental mechanism of action, which is illustrated below.
The key distinction is that degraders act catalytically to destroy the target protein itself. This irreversible event means the cell must synthesize new BCR-ABL protein to recover, leading to sustained effects even after the degrader molecule is gone. In contrast, inhibitors like DAS-meIAP only reversibly block the kinase activity, and their effect dissipates as soon as they dissociate from the target or are removed from the system [1] [5].
The choice between these strategies, or the exploration of degrader molecules like This compound (with its distinct ABL warhead), depends on the specific therapeutic goal and remains a critical area of investigation.
The table below summarizes key quantitative data for SNIPER(ABL)-033 and related compounds based on the information available in the search results.
| Compound Name | Target Ligand | E3 Ligase Ligand | DC50 (Degradation) | IC50 (Cell Growth) | Key Findings |
|---|---|---|---|---|---|
| This compound [1] | HG-7-85-01 | LCL-161 derivative | 0.3 μM [1] | Information Missing | Degrades BCR-ABL protein. |
| DAS-IAP [2] | Dasatinib | LCL-161 derivative | Information Missing | 8.60 nM [2] | Potent degrader; shows sustained growth inhibition even after drug removal [2]. |
| DAS-meIAP (Control) [2] | Dasatinib | Inactive (N-methylated) | No Degradation [2] | 3.93 nM [2] | Inhibits kinase activity but does not degrade BCR-ABL; growth inhibition is not sustained after washout [2]. |
| Dasatinib (TKI alone) [2] | - | - | No Degradation [2] | ~0.086 nM [2] | Inhibits kinase activity but does not degrade BCR-ABL; growth inhibition is not sustained after washout [2]. |
To interpret the data in the table, here is the experimental rationale and methodology behind these key findings.
Core Experimental Protocol (Cell-based Assays): The comparative data for DAS-IAP and DAS-meIAP was primarily generated through cell-based assays using K562 cells, a human chronic myelogenous leukemia cell line [2].
Rationale for Inactive Control (DAS-meIAP): The use of DAS-meIAP is a crucial control strategy [2]. This compound contains the dasatinib warhead and therefore inhibits the BCR-ABL kinase, but its N-methylated IAP ligand cannot recruit the E3 ubiquitin ligase. This allows researchers to directly compare the effects of degradation (DAS-IAP) versus simple inhibition (DAS-meIAP) while keeping the target-binding moiety constant [2].
The experimental data highlights a fundamental pharmacological difference between a degrader and a traditional inhibitor, which is a central point for your comparison guide.
The following diagram illustrates the core mechanism that confers this sustained effect to degraders.
| Feature | Description |
|---|---|
| Molecular Class | SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser), a type of PROTAC (Proteolysis-Targeting Chimera) [1] [2]. |
| Target Protein | BCR-ABL oncoprotein [1]. |
| Target Ligand | HG-7-85-01 (an ABL kinase inhibitor) [1]. |
| E3 Ligase Ligand | LCL161 derivative (recruits IAP proteins) [1]. |
| Reported DC₅₀ | 0.3 μM (half-maximal degradation concentration in K562 CML cells) [1]. |
The table below places the activity of this compound in the context of other BCR-ABL degraders reported in the same study [3]. The data shows that the effectiveness of a degrader depends heavily on the specific combination of the target ligand and the E3 ligase ligand.
| Degrader Name | Target Ligand | E3 Ligase Ligand | Degradation Activity (in K562 cells) |
|---|---|---|---|
| This compound (also referred to as HG-IAP) | HG-7-85-01 | IAP (LCL161 derivative) | Weak activity [3]. |
| DAS-IAP | Dasatinib | IAP (LCL161 derivative) | Effective degradation [3]. |
| DAS-CRBN | Dasatinib | CRBN (Pomalidomide) | Effective degradation [3]. |
| HG-VHL | HG-7-85-01 | VHL | Effective degradation [3]. |
| HG-CRBN | HG-7-85-01 | CRBN (Pomalidomide) | No activity [3]. |
The diagrams below illustrate the conceptual rationale for degrading BCR-ABL and the mechanism of action for SNIPERs.
This compound is a heterobifunctional degrader molecule, or PROTAC, developed to target the BCR-ABL fusion protein—the key driver of Chronic Myelogenous Leukemia (CML) [1]. Its structure consists of:
Its primary mechanism is event-driven: it brings the BCR-ABL protein into close proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL [3] [4].
The table below summarizes key quantitative data for this compound and other related degraders, highlighting differences in potency and design.
| Compound Name | Target Protein Ligand | E3 Ligase Ligand | DC50 (Degradation) | Growth Inhibition (IC50) | Key Features / Experimental Context |
|---|---|---|---|---|---|
| This compound [2] | HG-7-85-01 [2] | LCL161 derivative [2] | 0.3 μM [2] | Information missing | Potent degradation via IAP recruitment [2]. |
| SNIPER(ABL)-039 [5] | Dasatinib [5] | LCL161 derivative [5] | Information missing | Information missing | Optimized linker; degrades BCR-ABL, inhibits downstream STAT5/CrkL phosphorylation, suppresses CML cell growth [5]. |
| SNIPER(ABL)-062 [6] | ABL001 derivative (allosteric) [6] | LCL161 derivative [6] | ~0.1-0.3 μM [6] | Information missing | First degrader binding BCR-ABL allosteric site; shows hook effect at high concentrations [6]. |
| DAS-IAP [7] | Dasatinib [7] | LCL161 derivative [7] | Information missing | 8.60 nM (K562 cells, 48hr) [7] | Shows sustained growth suppression after washout vs. inhibitors; activity relies on combination of degradation and kinase inhibition [7]. |
| SNIPER(ABL)-049 [2] | Imatinib [2] | Bestatin [2] | 100 μM [2] | Information missing | Demonstrates significantly lower degradation potency compared to newer generations [2]. |
The activity of this compound and similar compounds is typically validated through the following key experiments:
1. Protein Degradation Assay (Western Blot)
2. Cell Proliferation/Growth Inhibition Assay
3. Downstream Signaling Analysis
The mechanism of action for SNIPERs and their differential effect compared to simple inhibitors can be visualized as follows:
This compound is a heterobifunctional molecule classified as a PROTAC (PROteolysis TArgeting Chimera) or more specifically, a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). Its designed purpose is to induce the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myelogenous Leukemia (CML) [1].
The table below summarizes its core characteristics based on the search results:
| Attribute | Description |
|---|---|
| Mechanism of Action | Recruits BCR-ABL to E3 ubiquitin ligases (cIAP1/2, XIAP), prompting its ubiquitination and degradation by the proteasome [2] [1]. |
| Target | BCR-ABL fusion protein (oncogenic driver in CML) [3]. |
| DC₅₀ (Degradation Concentration) | 0.3 μM in cellular assays [3]. |
| Molecular Composition | Composed of an ABL inhibitor (HG-7-85-01) linked to an IAP ligand (LCL161 derivative) [3]. |
| Primary Application | Research tool for targeted protein degradation studies [3]. |
The foundational study for this class of degraders explored molecules that bind to an allosteric site on BCR-ABL, a different location than traditional ATP-competitive inhibitors [2]. In this study, a compound called SNIPER(ABL)-062 demonstrated superior performance.
The table below compares this compound with SNIPER(ABL)-062 based on the available data:
| Feature | This compound | SNIPER(ABL)-062 (from research literature) |
|---|---|---|
| Reported DC₅₀ | 0.3 μM [3] | Potent degradation observed from 30 nM, maximum at 100-300 nM [2]. |
| Binding Affinity (ABL1 IC₅₀) | Information not available in search results | 360 nM [2]. |
| IAP Binding Affinity | Information not available in search results | Retained strong binding to cIAP1 (IC₅₀ 86 nM) and XIAP (IC₅₀ 120 nM) [2]. |
| Key Evidence | Data from commercial supplier [3] | Peer-reviewed publication; degradation shown to be proteasome-dependent and require E3 ligase binding [2]. |
| Availability | Available for purchase as a research chemical [3] [1] | Primarily a research compound referenced in scientific literature [2]. |
The following diagram illustrates the mechanism by which this compound induces the degradation of the BCR-ABL protein.
The mechanism involves several key steps [2] [1] [4]:
To make a fully informed decision, you could:
The data below comes from studies on SNIPER(ABL)-062 and DAS-IAP, which are potent BCR-ABL degraders from the same technological platform as the one you are investigating [1] [2].
Table 1: Key Experimental Protocols for BCR-ABL SNIPER Confirmation
| Confirmation Aspect | Experimental Method | Key Details & Readouts |
|---|---|---|
| Binding Affinity | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay [1] [2] | Measures IC50 values for binding to ABL1 (allosteric site) and E3 ligases (cIAP1, cIAP2, XIAP). |
| Target Protein Degradation | Western Blot Analysis [1] [2] | Quantifies reduction of BCR-ABL protein levels in cell lines (e.g., K562 CML cells) after treatment; reports DC50 and Dmax. |
| Functional Cellular Activity | Cell Growth Inhibition (Proliferation) Assay [2] | Determines IC50 for suppression of cancer cell growth (e.g., K562 cells) over 48-72 hours. |
| Mechanism of Action Validation | Rescue Experiments with Pharmacological Inhibitors [1] | Confirms ubiquitin-proteasome system (UPS) dependency by pre-treating cells with E1 enzyme inhibitor (e.g., MLN7243). |
| Downstream Signaling Inhibition | Western Blot Analysis for Phospho-Substrates [2] | Assesses reduction in phosphorylation levels of BCR-ABL downstream signaling proteins (e.g., STAT5, CrkL). |
Table 2: Representative Quantitative Data from Related SNIPERs
| Compound | ABL1 Binding (IC50) | cIAP1 Binding (IC50) | BCR-ABL Degradation (DC50) | Cell Growth Inhibition (IC50) |
|---|---|---|---|---|
| SNIPER(ABL)-062 [1] | 360 nM | 86 nM | Effective from 30 nM, maximum at 100-300 nM | Information missing from search results |
| DAS-IAP [2] | < 100 nM | Information missing from search results | Potent degradation observed | 8.60 nM (K562 cells) |
| DAS-meIAP (Inactive Control) [2] | < 100 nM | > 1000 nM (no binding) | No degradation | 3.93 nM (K562 cells) |
Based on the methodologies from the cited research, here are the detailed protocols you would likely use to confirm the activity of a compound like SNIPER(ABL)-033.
1. TR-FRET-Based Binding Assay This assay quantifies the compound's affinity for its molecular targets.
n ≥ 3) [1].2. Western Blot Analysis for Protein Degradation This method confirms the compound's ability to reduce the levels of the target protein, BCR-ABL.
3. Cell Growth Inhibition and Signaling Assay This evaluates the functional consequence of protein degradation.
To better visualize how SNIPER molecules function and how their activity is confirmed, the following diagrams outline the core mechanism and validation workflow.
Diagram 1: The molecular mechanism of a SNIPER molecule inducing the degradation of the BCR-ABL oncoprotein. The process involves the formation of a ternary complex, ubiquitination of the target, and its final destruction by the proteasome, leading to suppressed cancer signaling.
Diagram 2: A proposed experimental workflow for confirming the results of a new SNIPER molecule. The process starts with verifying binding affinity, moves through confirmation of degradation and its mechanism, and culminates in measuring the functional biological outcomes.
When reviewing data for this compound, consider these critical points derived from studies on similar compounds:
The table below summarizes a key comparison between an active degrader and its inactive control, based on a study of DAS-IAP (a dasatinib-based degrader) and DAS-meIAP (its inactive control) [1]. This serves as an excellent model for the type of control comparison your guide requires.
| Compound Name | Target Ligand | E3 Ligase Ligand | Key Mechanism | Effect on BCR-ABL Protein | Growth Inhibition (IC₅₀ in K562 cells) | Persistence of Effect After Drug Washout |
|---|---|---|---|---|---|---|
| Active Degrader (DAS-IAP) | Dasatinib | LCL-161 derivative | Degrades BCR-ABL & inhibits kinase activity | Reduces protein levels [1] | 8.60 nM [1] | Sustained growth inhibition and suppression of downstream signaling [1] |
| Inactive Control (DAS-meIAP) | Dasatinib | N-methylated LCL-161 derivative | Inhibits kinase activity only (cannot recruit E3 ligase) | No degradation (protein levels maintained) [1] | 3.93 nM [1] | Rapid recovery of cell growth and signaling [1] |
The core purpose of this control design is to disentangle the effects of simple kinase inhibition from the unique, sustained effects caused by actual protein degradation [1]. While DAS-meIAP is a potent kinase inhibitor, its effects are transient.
The study employed several standard biochemical and cellular assays to compare the compounds [1]:
The following diagram illustrates the key mechanistic difference between an active SNIPER and its inactive control, which underlies the experimental findings.
The following table synthesizes data from published studies on various BCR-ABL-targeting SNIPERs and PROTACs. The performance of a specific degrader is highly dependent on the combination of its target-binding ligand, E3 ligase ligand, and linker [1] [2].
| Compound Name | Target Ligand | E3 Ligase Ligand | Key Experimental Findings | Reported Advantages & Limitations |
|---|
| DAS-IAP [1] [2] | Dasatinib (orthosteric) | LCL-161 derivative (IAP) | • Potently degrades BCR-ABL and IAPs [1]. • Shows sustained suppression of CML cell growth and downstream signaling after drug washout, unlike inhibitors [1] [2]. | Advantage: Sustained effect may allow for less frequent dosing [1]. Limitation: Slightly less potent in short-term (48h) growth inhibition assays compared to kinase inhibitor-only controls (IC50: 8.60 nM vs 3.93 nM) [1]. | | SNIPER(ABL)-062 [3] | ABL001 derivative (allosteric) | LCL-161 derivative (IAP) | • First degrader targeting the allosteric site of BCR-ABL [3]. • Effectively degrades BCR-ABL at 100-300 nM [3]. | Advantage: Binds outside the ATP-binding site, potentially overcoming resistance to orthosteric inhibitors [3]. Limitation: Shows a bell-shaped ("hook") dose-response curve, where high concentrations reduce degradation efficacy [3]. | | DAS-CRBN [1] [2] | Dasatinib (orthosteric) | Pomalidomide (CRBN) | • Effectively degrades BCR-ABL protein [1] [2]. • Potently suppresses growth of K562 CML cells [1]. | Advantage: Recruits a different, well-characterized E3 ligase (CRBN), expanding options for optimization [1]. Limitation: Efficacy is dependent on the specific Target/E3 ligase ligand pairing [1]. | | HG-VHL [1] | HG-7-85-01 (orthosteric) | VHL ligand | • Effective in degrading BCR-ABL when paired with the HG-7-85-01 inhibitor [1]. | Advantage: Demonstrates the critical importance of matching the target ligand with a compatible E3 ligase system [1]. Limitation: Ineffective when dasatinib is used as the target ligand with VHL [1]. |
To ensure research reproducibility, here are the detailed methodologies commonly used to generate the data in the table above.
1. Protein Degradation Assay
2. Cell Proliferation/Growth Inhibition Assay
3. Mechanism of Action Validation
The diagram below illustrates how SNIPER molecules mediate the targeted degradation of the BCR-ABL oncoprotein.
This mechanism underpins the key pharmacological difference between a degrader and a kinase inhibitor: while inhibitors temporarily block kinase activity, degraders remove the entire protein, leading to more sustained suppression of oncogenic signaling and cell growth, even after the drug is removed from the system [1] [2].
Since a specific profile for this compound was not found, I suggest the following steps to establish a testing framework: